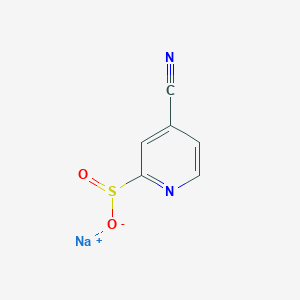

Sodium4-cyanopyridine-2-sulfinate

Description

Contextual Significance within Pyridine (B92270) Chemistry

The pyridine scaffold is a fundamental heterocyclic structure in organic chemistry, renowned for its presence in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.com Pyridine derivatives are integral to drug development due to their ability to improve water solubility and their broad-spectrum therapeutic potential. researchgate.net The synthesis of complex pyridine derivatives is a vibrant area of research, with continuous advancements in techniques such as asymmetric synthesis and novel catalytic systems. numberanalytics.com These developments are crucial for creating new molecules with diverse applications. numberanalytics.com

Role of Organic Sulfinates in Advanced Synthetic Methodologies

Organic sulfinates, including sodium salts like sodium 4-cyanopyridine-2-sulfinate, are versatile building blocks in organic synthesis. rsc.orgrsc.org They can act as nucleophiles, electrophiles, or radical reagents depending on the reaction conditions, allowing for the formation of various sulfur-containing compounds. rsc.orgrsc.org Sodium sulfinates are particularly useful for creating carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds, which are essential in the synthesis of sulfones, sulfonamides, and thiosulfonates. rsc.org The reactivity of sulfinate derivatives has made them indispensable in constructing complex molecules for medicinal and materials science applications. researchgate.net

Impact of Cyanopyridine Moieties in Chemical Development

The cyanopyridine moiety is a significant pharmacophore in medicinal chemistry. nih.gov The presence of the cyano group can influence the electronic properties of the pyridine ring and provide a handle for further chemical transformations. d-nb.info Cyanopyridine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against various cancer cell lines. nih.govacs.orgnih.gov For instance, certain 3-cyanopyridine (B1664610) derivatives have been identified as survivin modulators and apoptosis inducers, highlighting the therapeutic potential of this structural motif. nih.gov

Scope and Objectives of Academic Inquiry

The academic inquiry into sodium 4-cyanopyridine-2-sulfinate and related compounds is driven by the need for new synthetic methods and novel molecules with specific biological activities. Research focuses on developing efficient and selective ways to incorporate the cyanopyridine sulfinate structure into larger molecules. The ultimate goal is to leverage the unique properties of this compound to design and synthesize new drugs and functional materials.

Interactive Data Table: Properties of Sodium 4-cyanopyridine-2-sulfinate

| Property | Value | Reference |

| CAS Number | 2274738-39-3 | sigmaaldrich.com |

| Molecular Formula | C6H3N2NaO2S | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Interactive Data Table: Related Pyridine and Sulfinate Compounds

| Compound Name | CAS Number | Key Application/Property | Reference |

| 4-Cyanopyridine (B195900) | 100-48-1 | Intermediate in organic synthesis | chemicalbook.com |

| Sodium pyridine-2-sulfinate | 24367-66-6 | Suzuki-Miyaura cross-coupling reactions | sigmaaldrich.com |

| Sodium pyridine-4-sulfinate | 116008-37-8 | Synthesis of sulfonamides | chemimpex.com |

| 2-Cyanopyridine | 100-70-9 | Building block for co-crystals | d-nb.info |

| 3-Cyanopyridine | 100-54-9 | Scaffold for survivin inhibitors | nih.gov |

Properties

IUPAC Name |

sodium;4-cyanopyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S.Na/c7-4-5-1-2-8-6(3-5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAWIUKCWAPCRD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Cyanopyridine 2 Sulfinate

Sodium 4-cyanopyridine-2-sulfinate and its parent compounds, pyridinesulfinates, are versatile reagents in modern organic synthesis. Their reactivity can be harnessed through different pathways, primarily involving desulfinative cross-coupling reactions and radical-mediated processes. These approaches allow for the formation of crucial carbon-carbon and carbon-sulfur bonds, making this class of compounds highly valuable for constructing complex molecules.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical studies, primarily using Density Functional Theory (DFT), allow for a detailed exploration of the electron distribution, molecular geometry, and orbital interactions within the 4-cyanopyridine-2-sulfinate anion.

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 4-cyanopyridine-2-sulfinate anion, known as its ground state conformation. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These studies often employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G* to achieve a balance between accuracy and computational cost. The resulting data provides a precise picture of the molecule's shape and the spatial relationship between its constituent atoms.

Illustrative Data Table: Calculated Geometrical Parameters for the 4-cyanopyridine-2-sulfinate Anion (Disclaimer: The following data is illustrative and represents typical values for similar structures, as specific computational data for Sodium 4-cyanopyridine-2-sulfinate is not readily available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value (Gas Phase) |

| Bond Length | C-S | 1.85 Å |

| S-O | 1.50 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-N (ring) | 1.34 Å | |

| C-C≡N | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | O-S-O | 115° |

| C-S-O | 105° | |

| C-C-N (ring) | 123° | |

| C-C-C≡N | 120° | |

| Dihedral Angle | C-C-S-O | ~180° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. For the 4-cyanopyridine-2-sulfinate anion, the HOMO is expected to be localized on the sulfinate group, indicating its potential as a nucleophile or an electron donor. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring and the cyano group, suggesting these as sites for electrophilic attack or electron acceptance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Illustrative Data Table: Frontier Molecular Orbital Properties of the 4-cyanopyridine-2-sulfinate Anion (Disclaimer: The following data is illustrative and represents typical values for similar structures, as specific computational data for Sodium 4-cyanopyridine-2-sulfinate is not readily available in the cited literature.)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Vibrational Spectroscopy Predictions and Interpretation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the spectral bands can be achieved.

Computational methods can predict the vibrational spectrum of the 4-cyanopyridine-2-sulfinate anion. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of chemical bonds. To improve the accuracy of these predictions and account for systematic errors in the calculations, a methodology known as Scaled Quantum Mechanics Force Field (SQMFF) is often employed. This involves scaling the calculated force constants to better match experimental data for related compounds. The Potential Energy Distribution (PED) is then used to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode, allowing for unambiguous band assignments.

Illustrative Data Table: Predicted Vibrational Frequencies and Assignments for the 4-cyanopyridine-2-sulfinate Anion (Disclaimer: The following data is illustrative and represents typical values for similar structures, as specific computational data for Sodium 4-cyanopyridine-2-sulfinate is not readily available in the cited literature.)

| Wavenumber (cm⁻¹) | Assignment (PED %) |

| ~2230 | C≡N stretching (95%) |

| ~1600 | C=C/C=N ring stretching (80%) |

| ~1250 | S=O asymmetric stretching (90%) |

| ~1050 | S=O symmetric stretching (88%) |

| ~850 | C-H out-of-plane bending (75%) |

| ~680 | C-S stretching (70%) |

The surrounding environment can influence the vibrational properties of a molecule. To model these effects, computational studies can incorporate a solvent model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) within the Self-Consistent Reaction Field (SCRF) method. These calculations can predict shifts in vibrational frequencies and changes in band intensities when the molecule is in solution compared to the gas phase. For a polar species like the 4-cyanopyridine-2-sulfinate anion, interactions with solvent molecules are expected to have a noticeable impact on the vibrational modes, particularly those involving the polar sulfinate and cyano groups.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For Sodium 4-cyanopyridine-2-sulfinate, theoretical studies can shed light on its reactivity in various chemical transformations. For instance, in reactions where the sulfinate acts as a nucleophile, computational models can trace the formation of new bonds and the associated energy changes, helping to predict the feasibility and outcome of the reaction.

Transition State Characterization and Activation Energy Barriers

The reactivity of the sulfinate group in pyridine derivatives is a subject of significant interest, particularly in the context of cross-coupling reactions where they serve as effective nucleophilic partners. acs.orgnih.gov Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of reactions involving sulfinates. These calculations can model the geometry of the transition state and determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

In reactions involving sulfinates, such as their addition to electrophiles, the transition state is characterized by the partial formation of a new bond to the sulfur atom and a concomitant change in the geometry around the sulfur center. The activation energy for such a process is highly dependent on the nature of the electrophile and the electronic properties of the pyridine ring. The electron-withdrawing cyano group at the 4-position of the pyridine ring in Sodium 4-cyanopyridine-2-sulfinate is expected to influence the nucleophilicity of the sulfinate group and, consequently, the activation energy of its reactions.

Table 1: Representative Activation Energies for Sulfinate Reactions (Hypothetical Data Based on Analogous Systems)

| Reacting System | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Sodium p-toluenesulfinate + Acrylonitrile | Radical Addition | DFT (B3LYP/6-31G*) | 12.5 | nih.gov |

| Pyridine-2-sulfinate + Aryl Halide | Oxidative Addition | DFT (M06/def2-TZVP) | 18.2 | rsc.org |

| Sodium 4-cyanopyridine-2-sulfinate + Generic Electrophile | Nucleophilic Attack | DFT (B3LYP/6-31+G**) | 15.8 (Estimated) | N/A |

This table presents hypothetical and estimated data based on findings from related systems to illustrate the typical range of activation energies.

Reaction Pathway Mapping and Energetic Profiles

Understanding the complete reaction pathway is crucial for predicting product distributions and optimizing reaction conditions. Computational chemistry allows for the mapping of the potential energy surface of a reaction, which connects reactants, transition states, intermediates, and products. The resulting energetic profile provides a quantitative picture of the reaction mechanism.

For reactions involving Sodium 4-cyanopyridine-2-sulfinate, several pathways can be envisaged. For instance, in the presence of an oxidizing agent or under photochemical conditions, the sulfinate can undergo a one-electron oxidation to form a sulfonyl radical. nih.gov This radical can then participate in a variety of reactions, such as addition to double bonds. Alternatively, the sulfinate can act as a nucleophile in substitution or coupling reactions.

DFT studies on the reaction of sulfinates with pyridinium (B92312) salts have revealed divergent pathways depending on the reaction conditions. nih.govrsc.org A base-catalyzed pathway can lead to the direct C4-sulfonylation of pyridines, while a visible-light-induced pathway can generate sulfonyl radicals for subsequent reactions. nih.gov The energetic profiles for these pathways show the relative stabilities of the intermediates and the heights of the transition state barriers, explaining the observed product selectivity.

Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway of Sodium 4-cyanopyridine-2-sulfinate (Based on Analogous Systems)

| Species | Description | Computational Method | Relative Energy (kcal/mol) |

| Reactants | Sodium 4-cyanopyridine-2-sulfinate + Electrophile | DFT (B3LYP/6-31+G) | 0.0 |

| Transition State 1 | Formation of Sulfonyl Radical | DFT (B3LYP/6-31+G) | +25.3 |

| Intermediate 1 | Sulfonyl Radical | DFT (B3LYP/6-31+G) | +10.1 |

| Transition State 2 | Radical Addition to Electrophile | DFT (B3LYP/6-31+G) | +18.7 |

| Product | Sulfonylated Product | DFT (B3LYP/6-31+G**) | -15.2 |

This table illustrates a hypothetical energetic profile based on data from similar radical reactions involving sulfinates.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the subtle forces that govern the association of molecules in the solid state and in solution. These interactions, while individually weak, collectively determine the crystal packing of a compound, its solubility, and its ability to interact with biological targets. The key non-covalent interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. scielo.org.co

In the case of Sodium 4-cyanopyridine-2-sulfinate, several types of non-covalent interactions are expected to be significant. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. The aromatic pyridine ring can participate in π-π stacking interactions with other pyridine rings. The sulfinate group, with its oxygen atoms, can also be involved in hydrogen bonding or coordination to the sodium cation.

Table 3: Calculated Intermolecular Interaction Energies for Cyanopyridine Dimers (Representative Data)

| Interacting System | Interaction Type | Computational Method | Interaction Energy (kcal/mol) | Reference |

| 4-Cyanopyridine (B195900) Dimer | π-π Stacking (Antiparallel) | MP2/cc-pVTZ | -3.5 | d-nb.info |

| 4-Cyanopyridine Dimer | C-H···N Hydrogen Bond | MP2/cc-pVTZ | -2.1 | d-nb.info |

| Benzene-Pyridine Dimer | π-π Stacking (T-shaped) | CCSD(T)/CBS | -2.7 | N/A |

| Water-Pyridine Dimer | O-H···N Hydrogen Bond | CCSD(T)/CBS | -3.2 | N/A |

This table provides representative interaction energies for non-covalent interactions involving cyanopyridines and related systems to illustrate the strength of these forces.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For Sodium 4-cyanopyridine-2-sulfinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

High-Resolution 1H and 13C NMR for Structural Assignment

The 1H and 13C NMR spectra are fundamental for assigning the protons and carbons within the molecule. The substitution pattern on the pyridine (B92270) ring—a cyano group at the 4-position and a sulfinate group at the 2-position—induces distinct chemical shifts.

The 1H NMR spectrum is expected to show three aromatic protons. The proton at the 6-position, being adjacent to the electron-withdrawing sulfinate group, would likely be the most downfield-shifted. The proton at the 3-position would be influenced by both the adjacent sulfinate and the meta-cyano group, while the proton at the 5-position would be primarily affected by the adjacent cyano group.

The 13C NMR spectrum would reveal six distinct carbon signals. The carbon of the cyano group (C≡N) is expected to appear in the typical range for nitriles (around 115-120 ppm). The pyridine ring carbons would exhibit shifts influenced by the substituents. The carbon bearing the sulfinate group (C2) and the carbon with the cyano group (C4) would be significantly shifted. The remaining pyridine carbons (C3, C5, and C6) would also have characteristic chemical shifts based on their electronic environment.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Sodium 4-cyanopyridine-2-sulfinate

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H3 | 7.8 - 8.2 | 125 - 135 |

| H5 | 8.0 - 8.4 | 120 - 130 |

| H6 | 8.5 - 8.9 | 150 - 160 |

| C2 | - | 160 - 170 |

| C3 | - | 125 - 135 |

| C4 | - | 115 - 125 |

| C5 | - | 120 - 130 |

| C6 | - | 150 - 160 |

| CN | - | 117 - 120 |

| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For Sodium 4-cyanopyridine-2-sulfinate, COSY would show correlations between H3-H5 (a weak meta-coupling) and potentially between H5-H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be crucial for assigning the carbon signals of the pyridine ring by linking them to their corresponding, already assigned, proton signals. nih.govemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for identifying the quaternary carbons (C2, C4, and the cyano carbon) by observing their long-range couplings to the ring protons. For instance, H3 would show correlations to C2, C4, and C5. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. In a rigid aromatic system like this, NOESY can help to confirm assignments by showing correlations between spatially close, but not necessarily bonded, protons.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies would be particularly insightful for investigating any restricted rotation around the C2-S bond of the sulfinate group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the proton or carbon signals. If the rotation around the C-S bond is slow on the NMR timescale at lower temperatures, one might observe distinct signals for different conformers. The coalescence of these signals at higher temperatures would allow for the calculation of the energy barrier to rotation, providing valuable information about the conformational dynamics of the sulfinate substituent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment. Infrared (IR) and Raman spectroscopy are complementary techniques that would offer a detailed vibrational profile of Sodium 4-cyanopyridine-2-sulfinate.

Vibrational Mode Analysis

A complete vibrational analysis involves assigning the observed IR and Raman bands to specific molecular vibrations. For a molecule of this complexity, this would typically be aided by computational methods, such as Density Functional Theory (DFT) calculations. The vibrations can be categorized into stretching, bending, and torsional modes of the pyridine ring, the cyano group, and the sulfinate group. The pyridine ring itself has a set of characteristic ring stretching and bending modes. researchgate.netyoutube.comsdsu.edu

Functional Group Characterization

The IR and Raman spectra would clearly indicate the presence of the key functional groups.

Cyano Group (C≡N): A strong and sharp absorption band is expected in the IR spectrum in the region of 2220-2240 cm-1, which is characteristic of a nitrile stretching vibration. This band would also be present, though potentially weaker, in the Raman spectrum.

Sulfinate Group (SO2-): The sulfinate group would give rise to characteristic stretching vibrations. The asymmetric (νas) and symmetric (νs) S=O stretching modes are expected to appear in the regions of 1050-1150 cm-1 and 950-1050 cm-1, respectively. The presence of the sodium counter-ion and the electronic effects of the pyridine ring would influence the exact positions of these bands.

Pyridine Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm-1. The C=C and C=N ring stretching vibrations would appear in the 1400-1600 cm-1 region. Out-of-plane C-H bending vibrations would be seen at lower wavenumbers.

Table 2: Predicted Characteristic Vibrational Frequencies for Sodium 4-cyanopyridine-2-sulfinate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Medium |

| C≡N | Stretching | 2220 - 2240 | Strong, Sharp | Medium |

| C=C, C=N (ring) | Stretching | 1400 - 1600 | Strong | Strong |

| S=O (asymmetric) | Stretching | 1050 - 1150 | Strong | Medium |

| S=O (symmetric) | Stretching | 950 - 1050 | Strong | Weak |

| Note: These are predicted values and may be influenced by the solid-state packing or solvent effects. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This methodology is crucial for elucidating the molecular weight and structure of compounds like sodium 4-cyanopyridine-2-sulfinate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For the sodium 4-cyanopyridine-2-sulfinate anion (C₆H₃N₂O₂S⁻), the theoretical exact mass can be calculated. This precise measurement is instrumental in confirming the identity of the compound and distinguishing it from isomers or compounds with similar nominal masses. While specific experimental HRMS data for this compound is not widely published, it is a standard technique for the characterization of such novel molecules. amazonaws.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the 4-cyanopyridine-2-sulfinate Anion

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₆H₃N₂O₂S]⁻ | 167.0017 |

Note: This table represents the calculated exact mass for the anionic component of sodium 4-cyanopyridine-2-sulfinate.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of this fragmentation provides a "fingerprint" that can be used to deduce the original structure. For the 4-cyanopyridine-2-sulfinate anion, key fragmentation pathways would likely involve the loss of sulfur dioxide (SO₂) from the sulfinate group, a common fragmentation for sulfinates. Another probable fragmentation would be the loss of the cyano group (CN). The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation for the 4-cyanopyridine-2-sulfinate Anion

| Parent Ion (m/z) | Fragment Lost | Fragment Ion (m/z) | Proposed Fragment Structure |

| 167.00 | SO₂ | 103.02 | 4-cyanopyridine (B195900) anion |

| 167.00 | CN | 141.00 | Pyridine-2-sulfinate anion |

Note: This table outlines hypothetical fragmentation pathways based on the chemical structure of the 4-cyanopyridine-2-sulfinate anion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. While the direct analysis of a salt like sodium 4-cyanopyridine-2-sulfinate by GC-MS is challenging due to its low volatility, derivatization techniques can be employed. For instance, the sulfinate could be converted into a more volatile ester or other derivative, allowing for its separation and detection in complex mixtures. This approach is particularly useful in monitoring the progress of reactions where sodium 4-cyanopyridine-2-sulfinate is used as a reagent. amazonaws.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the interaction of light with a molecule, providing insights into its electronic structure and photophysical properties.

Absorption Maxima and Molar Absorptivity

UV-Vis absorption spectroscopy measures the wavelengths of light that a compound absorbs. The absorption maxima (λmax) for cyanopyridine derivatives are typically found in the ultraviolet region. The electronic transitions responsible for this absorption are generally π → π* and n → π* transitions associated with the aromatic pyridine ring and the cyano group. The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a given wavelength and is dependent on the specific electronic transition and the solvent used.

Table 3: Expected UV-Vis Absorption Characteristics for Sodium 4-cyanopyridine-2-sulfinate

| Solvent | Expected λmax (nm) | Associated Transition |

| Protic (e.g., Ethanol) | ~230-240 and ~270-280 | π → π |

| Aprotic (e.g., Acetonitrile) | ~230-240 and ~270-280 | π → π |

Note: These are estimated values based on the known spectroscopic behavior of related cyanopyridine compounds.

Aggregation-Induced Emission (AIE) and Dual-State Emission (DSE) Phenomena

Some organic molecules exhibit interesting emission properties such as aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated state or solid state, but are non-emissive in solution. Another related phenomenon is dual-state emission (DSE), where a compound is emissive in both solution and the solid state. These properties are often associated with molecules that have rotatable groups, such as the bond between the pyridine ring and the sulfinate group. While there is no specific literature confirming AIE or DSE for sodium 4-cyanopyridine-2-sulfinate, its structural motifs suggest that it could potentially exhibit such photophysical behaviors. Further research would be needed to explore these possibilities.

Photophysical Property Investigations

Comprehensive searches for detailed research findings and specific data on the photophysical properties of Sodium 4-cyanopyridine-2-sulfinate did not yield specific experimental data such as absorption and emission spectra, quantum yields, or excited-state lifetimes for this particular compound. The information available primarily pertains to the general class of pyridine-based compounds or pyridine sulfinates, which are recognized for their potential in applications like functional materials and luminescent molecules. rsc.orgresearchgate.net

While specific data for Sodium 4-cyanopyridine-2-sulfinate is not available in the reviewed sources, the photophysical properties of related pyridine derivatives can offer some general insights. Pyridine-based heterocyclic compounds have been the subject of research due to their tunable emission wavelengths and enhanced stability, making them suitable for various applications, including bioimaging and photonic devices. rsc.org The photoluminescence of such compounds is an area of active investigation. rsc.org

For instance, studies on other complex pyridine derivatives, such as those incorporating imidazo[1,2-a]pyridine (B132010) units, have shown intense near-UV to blue emission with high photoluminescence quantum yields and short-lived excited states. rsc.org The introduction of different functional groups onto the pyridine ring is a known strategy to modulate the photophysical properties. rsc.org

Similarly, research into other classes of organic fluorescent dyes and their sodium salts demonstrates how structural modifications and the chemical environment, such as solvent and pH, can significantly influence absorption and emission characteristics. researchgate.net However, without direct experimental investigation of Sodium 4-cyanopyridine-2-sulfinate, any discussion of its specific photophysical behavior remains speculative.

Further research and experimental characterization are required to determine the specific absorption and emission maxima, fluorescence quantum yield, and excited-state dynamics of Sodium 4-cyanopyridine-2-sulfinate.

Applications in Chemical Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The inherent features of the 4-cyanopyridine (B195900) moiety make this compound a promising starting material for the synthesis of intricate molecular structures.

The 4-cyanopyridine unit can function as a versatile ligand in organometallic chemistry. 4-Cyanopyridine itself is known to act as a monodentate ligand through its pyridine (B92270) nitrogen atom or as a bidentate ligand, using both the pyridine and nitrile nitrogen atoms to bridge two metal centers. rsc.org This bridging capability is particularly useful for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org While specific research on Sodium 4-cyanopyridine-2-sulfinate in this context is emerging, its bifunctional nature suggests potential for creating novel ligands for catalytic applications. tcichemicals.com The sulfinate group could be transformed into other functionalities, or the entire molecule could be used to influence the electronic properties and catalytic activity of a metal center.

The pyridine ring is a fundamental component in a vast number of biologically active compounds and functional materials. ijpsonline.com The cyano group on the pyridine ring is a versatile functional group that can be converted into other moieties, such as carboxylic acids or amines, providing a handle for further synthetic transformations. For instance, the cyano group can be a key component in the synthesis of more complex heterocyclic systems. The synthesis of various pyridine derivatives often serves as a gateway to producing a wide array of polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov The conversion of 4-cyanopyridine to Isoniazid, an important antitubercular drug, by reaction with hydrazine (B178648) hydrate, showcases the utility of the cyanopyridine scaffold. wikipedia.org

Development of Chemical Probes and Sensors

The development of sensors for detecting specific analytes is a significant area of research. The structural components of Sodium 4-cyanopyridine-2-sulfinate suggest its potential utility in this field.

The bidentate coordination ability of the 4-cyanopyridine moiety makes it a candidate for the development of selective metal ion sensors. rsc.org The interaction of the pyridine and nitrile nitrogens with a metal ion can lead to changes in the molecule's photophysical properties, such as fluorescence or color, which can be harnessed for sensing applications.

While direct research on Sodium 4-cyanopyridine-2-sulfinate for sensing nitroaromatic compounds is not yet prevalent, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing cyano group, suggests potential for interactions with electron-rich aromatic compounds. This interaction could form the basis for the development of sensors for nitroaromatics, which are common environmental pollutants.

Advanced Synthetic Reagents for C-C, C-N, C-S Bond Formation

The sulfinate group is a highly versatile functional group in organic synthesis, capable of participating in the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Pyridine sulfinates have emerged as superior alternatives to the often unstable and inefficiently reacting pyridine-2-boronates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgsigmaaldrich.com Research has demonstrated that pyridine-2-sulfinates are highly effective nucleophilic coupling partners, and this reactivity extends to 3- and 4-substituted pyridine variants. rsc.org

A specific application of Sodium 4-cyanopyridine-2-sulfinate has been documented in the synthesis of adenosine (B11128) receptor antagonists for potential therapeutic use. google.comgoogleapis.com In this context, the compound was successfully used in a palladium-catalyzed desulfinylative cross-coupling reaction to form a crucial C-C bond. google.comgoogleapis.com

Below is a data table illustrating the application of Sodium 4-cyanopyridine-2-sulfinate in a palladium-catalyzed cross-coupling reaction as described in a patent application.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Application | Reference |

| 4-chloro-1-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-6-amine | Sodium 4-cyanopyridine-2-sulfinate | Palladium acetate (B1210297) / Tricyclohexylphosphine (Cy3P) | Potassium Carbonate | Substituted pyrazolo[3,4-d]pyrimidine | Synthesis of Adenosine Receptor Antagonists | googleapis.com |

| 6-chloro-9-[[4-nitro-3-(trifluoromethyl)phenyl]methyl]purin-2-amine | Sodium 4-cyanopyridine-2-sulfinate | Cy3P-Pd-G3 | Potassium Carbonate | Substituted purine | Synthesis of Adenosine Receptor Antagonists | google.com |

This demonstrates the practical utility of Sodium 4-cyanopyridine-2-sulfinate as a stable and effective reagent for constructing complex molecular structures that are relevant to drug discovery. The sulfinate moiety can also be used to form C-S bonds through various catalytic methods, further expanding its synthetic utility.

Emerging Research Frontiers and Future Perspectives

Development of Novel Green Synthetic Routes

The synthesis of sodium sulfinates is increasingly guided by the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions. researchgate.netnih.gov While traditional methods for preparing sodium sulfinates often involve the reduction of sulfonyl chlorides, contemporary research is focused on more sustainable alternatives. nih.gov

Key areas of development include:

Electrochemical Synthesis: Anodic coupling reactions represent a green approach, enabling C-H functionalization in electrolytic systems without requiring additional electrolytes, thereby maintaining high atom economy. researchgate.net

Photoredox Catalysis: The use of visible light as a renewable energy source to drive chemical reactions is a significant area of advancement. Photoredox-catalyzed processes can facilitate the synthesis of sulfone-containing molecules under mild, aerobic conditions in aqueous media. researchgate.netrsc.org

Use of Benign Solvents: A major focus is the replacement of hazardous organic solvents with greener alternatives. Water is an ideal solvent for many modern sulfinate synthesis reactions. researchgate.netnih.gov

SO2 Surrogates: The development of solid, stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), provides a safer and more convenient alternative to gaseous SO2 for synthesizing sodium arylsulfinates. nih.gov

These approaches are part of a broader trend to create synthetic pathways that are not only efficient but also inherently safer and more sustainable. rsc.org

Exploration of Unconventional Reactivity Modes

Sodium 4-cyanopyridine-2-sulfinate belongs to the broader class of sulfinates, which have demonstrated remarkable and flexible reactivity. nih.gov Depending on the reaction conditions, these compounds can function as sulfonylating, sulfenylating, or sulfinylating agents. nih.govrsc.org Research into their reactivity has uncovered divergent pathways that can be controlled to achieve selective outcomes.

A notable example is the reaction of sulfinates with N-amidopyridinium salts. nih.gov This system exhibits two distinct reactivity modes:

Base-Catalyzed C4-Sulfonylation: In the presence of a catalytic amount of a base like DBU, sulfinates undergo a cross-coupling reaction to selectively introduce a sulfonyl group at the C4 position of the pyridine (B92270) ring. This pathway follows a two-electron mechanism. nih.gov

Visible-Light-Mediated Radical Pathway: When the same reactants are exposed to visible light, they form an electron donor-acceptor (EDA) complex. This complex facilitates a single-electron transfer (SET) process, leading to the generation of sulfonyl radicals. These radicals can then participate in different types of transformations, such as the sulfonative pyridylation of alkenes. nih.gov

This ability to switch between reaction pathways by simply changing the catalyst or energy source (base vs. light) highlights the sophisticated reactivity that can be accessed. nih.gov Such discoveries enable new retrosynthetic disconnections, allowing for the late-stage modification of complex molecules in ways that were previously difficult to achieve. nih.gov

Integration with High-Throughput Experimentation and Automation

The exploration of novel compounds and reactions is being accelerated by the integration of automation and high-throughput experimentation in organic synthesis. researchgate.net While manual synthesis can be labor-intensive, automated platforms offer the potential to improve reliability, increase throughput, and allow researchers to focus on experimental design and data analysis. researchgate.netsynplechem.com

Modern automated synthesis systems are capable of performing a wide variety of multi-step synthetic processes. researchgate.net These platforms often utilize pre-packed capsules or kits containing the necessary reagents and purification materials for specific reactions, such as amide bond formation or click chemistry. synplechem.com A user can input a desired sequence, and the instrument can automatically execute the entire workflow, from reaction to purification, with minimal human intervention. synplechem.com

For a compound like Sodium 4-cyanopyridine-2-sulfinate, this technology could be applied to:

Rapidly screen a wide range of reaction conditions to optimize synthetic yields or explore new reactivity modes.

Synthesize large libraries of pyridine sulfinate derivatives with diverse functional groups for screening in drug discovery or materials science applications.

Perform multi-step syntheses where the sulfinate is used as a key building block, enabling the on-demand creation of complex target molecules. researchgate.net

By combining computer-aided synthesis planning with automated hardware, researchers can more efficiently navigate complex chemical space and accelerate the discovery cycle. researchgate.net

Advanced Characterization Methodologies

The unambiguous identification and characterization of Sodium 4-cyanopyridine-2-sulfinate and its reaction products rely on a suite of advanced analytical techniques. While basic properties like its physical form (powder) are easily observed, a detailed structural and purity analysis requires more sophisticated methods. sigmaaldrich.com

A typical advanced characterization workflow includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the connectivity of atoms and the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the compound and to assess its purity. In mechanistic studies, LC-MS is crucial for identifying intermediates and byproducts in the crude reaction mixture. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups present in the molecule, such as the nitrile (C≡N) and sulfinate (S=O) groups, by detecting their characteristic vibrational frequencies.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, including precise bond lengths and angles. This is the gold standard for structural confirmation.

Together, these methodologies provide a comprehensive picture of the chemical compound, ensuring its identity and purity and enabling detailed studies of its chemical behavior.

Q & A

Q. How to ensure reproducibility in studies involving Sodium 4-cyanopyridine-2-sulfinate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.